molecular formula C10H16N2O6 B12335359 Uridine, 2'-deoxy-5-methoxy-

Uridine, 2'-deoxy-5-methoxy-

Cat. No.: B12335359
M. Wt: 260.24 g/mol
InChI Key: MOPNUOCUDDPQTA-KTGGKTQHSA-N
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Description

Uridine, 2’-deoxy-5-methoxy- is a nucleoside analog with antiviral potency. It is known for its ability to selectively inhibit the replication of viral genetic material, making it effective against viruses such as HIV-1. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a hydrogen atom, and a methoxy group is attached to the 5’ position of the uracil ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-methoxy- typically involves the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose as the starting material. This compound is treated with acetic acid and acetic anhydride at 100°C to obtain the nucleoside derivative, which is mainly in the α-configuration . The derivative is then fused with 2,6-dichloropurine to complete the synthesis .

Industrial Production Methods

Industrial production methods for Uridine, 2’-deoxy-5-methoxy- are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the palladium-catalyzed C–H olefination, which provides an efficient and environmentally friendly approach to synthesizing biologically important derivatives .

Common Reagents and Conditions

Common reagents used in the reactions of Uridine, 2’-deoxy-5-methoxy- include palladium catalysts, acetic acid, and acetic anhydride . Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of Uridine, 2’-deoxy-5-methoxy- include various C5-alkene modified uracil/uridine-containing derivatives, which have significant therapeutic and biological-imaging properties .

Scientific Research Applications

Uridine, 2’-deoxy-5-methoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex nucleoside analogs.

    Biology: The compound is studied for its role in inhibiting viral replication, particularly in the context of HIV-1.

    Medicine: Uridine, 2’-deoxy-5-methoxy- is explored for its potential as an antiviral agent against various viruses, including influenza.

    Industry: It is used in the development of antiviral drugs and as a probe in biological imaging.

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-methoxy- involves its incorporation into viral DNA, where it inhibits the replication of viral genetic material. This inhibition is achieved by targeting specific enzymes involved in the replication process, such as thymidylate kinase . The compound’s methoxy group at the 5’ position enhances its binding affinity to these enzymes, thereby increasing its antiviral potency.

Comparison with Similar Compounds

Similar Compounds

    Deoxyuridine: Lacks the methoxy group at the 5’ position and is used as a precursor in the synthesis of other antiviral agents.

    Idoxuridine: Contains an iodine atom at the 5’ position and is used as an antiviral drug.

    Trifluridine: Contains a trifluoromethyl group at the 5’ position and is also used as an antiviral drug.

Uniqueness

Uridine, 2’-deoxy-5-methoxy- is unique due to its methoxy group at the 5’ position, which enhances its antiviral activity by improving its binding affinity to viral replication enzymes. This structural modification distinguishes it from other similar compounds and contributes to its effectiveness as an antiviral agent.

Properties

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-17-6-3-12(10(16)11-9(6)15)8-2-5(14)7(4-13)18-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6?,7+,8+/m0/s1

InChI Key

MOPNUOCUDDPQTA-KTGGKTQHSA-N

Isomeric SMILES

COC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

COC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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